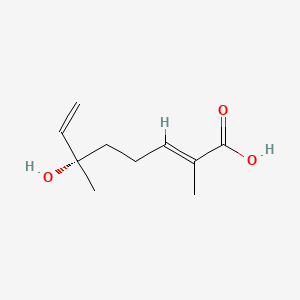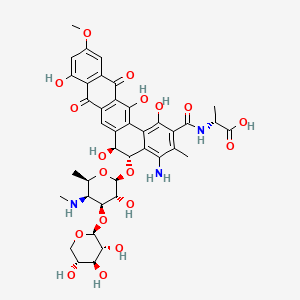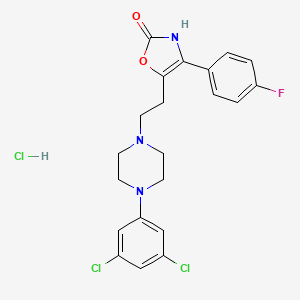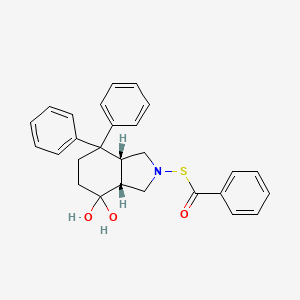
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- is a complex organic compound with the molecular formula C27-H27-N-O2-S and a molecular weight of 429.61 . This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrrole ring, and is further substituted with phenyl and phenylacetyl groups.
Analyse Des Réactions Chimiques
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The phenyl and phenylacetyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- can be compared with other similar compounds, such as:
Thiopyrano(2,3-c)pyrrole derivatives: These compounds share the core thiopyrano-pyrrole structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylacetyl-substituted compounds: These compounds contain the phenylacetyl group but may have different core structures, resulting in different reactivity and applications. The uniqueness of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
146674-64-8 |
|---|---|
Formule moléculaire |
C27H27NO3S |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
S-[(3aR,7aR)-4,4-dihydroxy-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl] benzenecarbothioate |
InChI |
InChI=1S/C27H27NO3S/c29-25(20-10-4-1-5-11-20)32-28-18-23-24(19-28)27(30,31)17-16-26(23,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24,30-31H,16-19H2/t23-,24+/m1/s1 |
Clé InChI |
YYPJTTMSEOGXIS-RPWUZVMVSA-N |
SMILES isomérique |
C1CC([C@H]2CN(C[C@H]2C1(C3=CC=CC=C3)C4=CC=CC=C4)SC(=O)C5=CC=CC=C5)(O)O |
SMILES canonique |
C1CC(C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)SC(=O)C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


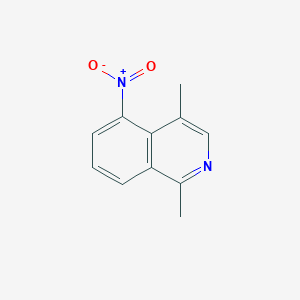
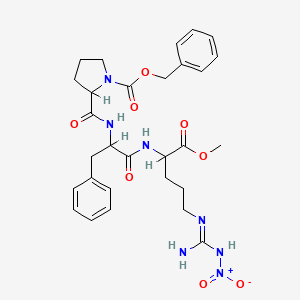

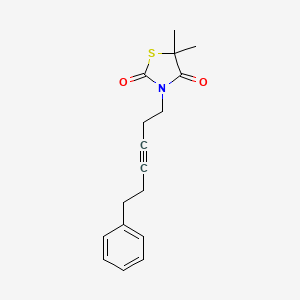
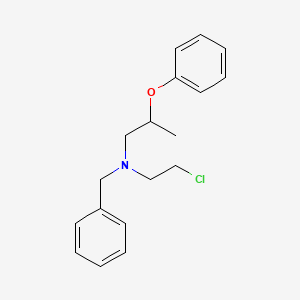
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
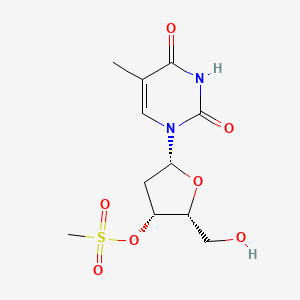

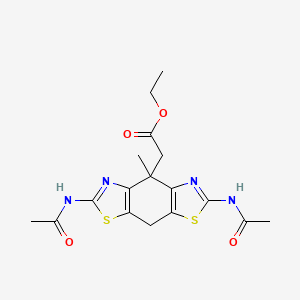
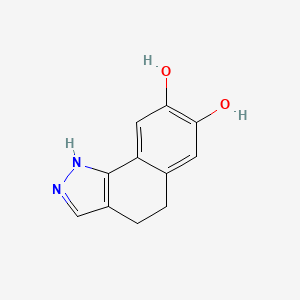
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
